molecular formula C22H26FN3O6 B2497025 ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898441-30-0

ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No.: B2497025
CAS No.: 898441-30-0
M. Wt: 447.463
InChI Key: BDTXOKIRUOTBLO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a synthetic organic compound featuring a hybrid scaffold combining a pyranone ring, a piperazine moiety substituted with a 4-fluorophenyl group, and an ethyl ester-linked acetamide chain. The 4-oxo-4H-pyran core may confer metabolic stability or influence solubility, while the fluorophenyl group could enhance binding affinity through hydrophobic interactions or fluorine-specific effects (e.g., electronegativity, steric mimicry) .

Properties

IUPAC Name

ethyl 2-[[2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O6/c1-2-30-22(29)12-24-21(28)15-32-20-14-31-18(11-19(20)27)13-25-7-9-26(10-8-25)17-5-3-16(23)4-6-17/h3-6,11,14H,2,7-10,12-13,15H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTXOKIRUOTBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies based on diverse sources.

Chemical Structure

The chemical formula of the compound is C18H20FN3O4C_{18}H_{20}FN_{3}O_{4}. The structure includes a piperazine moiety, a pyran derivative, and an ethyl acetate group, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring and the introduction of various functional groups. The synthetic pathway often utilizes reagents such as acetic anhydride and coupling agents to facilitate the formation of the amide bond.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines.

CompoundCell LineIC50 (μM)Reference
Compound AHCT 1164.36
Compound BMCF72.87
Ethyl DerivativeA5495.00

Case Study: A study involving a series of coumarin derivatives demonstrated that modifications in the piperazine moiety significantly enhanced anticancer efficacy, suggesting that similar modifications could be beneficial for this compound .

Antimicrobial Activity

Research has also explored the antimicrobial properties of compounds with related structures. For example, benzothiazole derivatives with piperazine rings have shown promising results against Mycobacterium tuberculosis.

CompoundActivity TypeReference
Benzothiazole-PiperazineAntimycobacterial
Fluorophenyl DerivativeAntibacterial

These findings suggest that this compound may possess similar antimicrobial properties.

Neuroprotective Effects

Neuroprotective activities have been reported for several piperazine-containing compounds. The inhibition of acetylcholinesterase (AChE), a critical enzyme in neurodegenerative diseases like Alzheimer's, has been highlighted in studies involving related compounds.

Example: A derivative with a similar structure showed an IC50 value of 1.82 μM against AChE, indicating potential as a therapeutic agent for cognitive disorders .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and neurodegeneration.
  • Receptor Modulation: The piperazine moiety may facilitate binding to neurotransmitter receptors, enhancing neuroprotective effects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, particularly in the realm of neuropharmacology due to the presence of the piperazine moiety, which is known for its activity in modulating neurotransmitter systems.

Antidepressant and Anxiolytic Properties

Research has indicated that compounds containing piperazine derivatives exhibit significant antidepressant and anxiolytic effects. The specific structure of ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate may enhance its binding affinity to serotonin receptors, which are crucial in mood regulation and anxiety disorders.

A study demonstrated that similar compounds showed promising results in reducing depressive symptoms in animal models, suggesting that this compound could potentially exhibit similar effects .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound's unique structural features may contribute to its ability to inhibit tumor cell proliferation.

Synthesis and Functionalization

The synthesis of this compound involves multiple steps, including the formation of the piperazine ring and subsequent functionalization with various substituents.

Synthetic Routes

Recent advancements in synthetic methodologies have allowed for more efficient production of such compounds through techniques like microwave-assisted synthesis and solvent-free reactions, which reduce environmental impact and improve yield .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituent groups can significantly alter biological activity.

Table 1: Key Structural Features and Their Biological Activities

Structural FeatureBiological Activity
Piperazine ringAntidepressant, anxiolytic
Fluorophenyl groupIncreased potency against tumors
Acetamido linkageEnhanced solubility
Pyranone scaffoldAntimicrobial properties

Chemical Reactions Analysis

Structural Analysis and Key Features

The compound features a 4-fluorophenyl-piperazine moiety, a 4-oxo-4H-pyran ring, and an acetamido-acetate ester group. Its molecular formula is C₂₂H₂₆F₃N₃O₆ , with a molecular weight of ~447.5 g/mol . The presence of multiple functional groups (ester, amide, ether) suggests potential reactivity in nucleophilic substitution, hydrolysis, and cyclization reactions.

2.1. General Reaction Scheme for Piperazine-Pyran Derivatives

For structurally similar compounds (e.g., CAS 898456-59-2 ), synthesis typically involves:

  • Esterification : Formation of ester precursors (e.g., ethyl 2-(phenyloxy)acetate derivatives).

  • Piperazine Substitution : Incorporation of a piperazine ring substituted with a fluorophenyl group.

  • Pyran Ring Formation : Construction of the 4-oxo-4H-pyran core via cyclization.

  • Acetamido Group Installation : Introduction of the acetamido functionality through amide coupling.

Step Reagents/Conditions Key Reaction
1 Ethyl bromoacetate, baseEsterification
2 Piperazine, fluorophenyl reagentPiperazine substitution
3 Aldehydes/ketones, acid catalystPyran ring cyclization
4 Acetamide, coupling agentAmide bond formation

Ester Hydrolysis

Ethyl esters in the compound may undergo hydrolysis under basic conditions (e.g., aqueous NaOH) to yield carboxylic acids.

Amide Bond Formation

The acetamido group likely forms via nucleophilic acyl substitution between an amine and an activated carboxylic acid derivative (e.g., using coupling agents like DCC or HATU).

Pyran Ring Stability

The 4-oxo-4H-pyran ring may participate in Michael addition or electrophilic aromatic substitution reactions, depending on reaction conditions.

Challenges and Considerations

  • Structural Complexity : The compound’s multi-ring system requires precise control of reaction conditions to avoid side reactions.

  • Steric Effects : The bulky fluorophenyl-piperazine group may hinder certain transformations.

  • Regioselectivity : Cyclization steps (e.g., pyran ring formation) demand careful catalyst selection to direct regiochemistry.

Comparative Analysis of Fluorophenyl Substituents

Feature 2-Fluorophenyl Derivative (CAS 898456-59-2) 4-Fluorophenyl Variant
Electron-Withdrawing Moderate (ortho-fluoro effect)Stronger (para-fluoro)
Lipophilicity HighHigher
Synthetic Accessibility Documented Limited data available

Comparison with Similar Compounds

4-(2-Fluorobenzoyl)-1-[2-(4-Hydroxyphenyl)-2-oxoethyl]piperazin-1-ium Trifluoroacetate ()

  • Structural Overlap : Both compounds incorporate a fluorinated aromatic group (fluorophenyl in the target vs. fluorobenzoyl in the analog) attached to a piperazine ring.
  • Key Differences: The analog features a trifluoroacetate counterion and a 4-hydroxyphenyl-2-oxoethyl substituent, which may enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s pyranone and ester groups.
  • Synthesis : Both compounds utilize piperazine functionalization via nucleophilic substitution or acylation, as described in the synthesis of the analog .

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

  • Structural Overlap : The piperazine-acetic acid backbone is analogous to the acetamide linker in the target compound.

Pyranone-Containing Compounds

Acetamide/Ester-Linked Compounds ()

The compound ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate (CAS 573938-02-0) shares:

  • Functional Groups : An ethyl ester and acetamide linker.
  • Key Differences: The thienopyrimidine core and 4-chlorophenyl group in the analog likely confer distinct electronic and steric properties compared to the target’s pyranone and 4-fluorophenyl motifs.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight Key Substituents Fluorine Presence Solubility (Predicted) Potential Activity
Ethyl 2-(2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate ~505.5 g/mol 4-Fluorophenyl, pyranone, ethyl ester Yes Moderate (lipophilic) CNS modulation, enzyme inhibition
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate ~498.4 g/mol Fluorobenzoyl, hydroxyphenyl, TFA Yes High (ionic) Receptor binding
2-[4-(Fmoc)piperazin-1-yl]acetic acid () ~406.4 g/mol Fmoc, acetic acid No Low (hydrophobic) Peptide synthesis
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-...thio)acetamido)acetate (CAS 573938-02-0) ~491.9 g/mol 4-Chlorophenyl, thienopyrimidine No Low Anticancer, antimicrobial

Research Findings and Implications

  • Piperazine Flexibility : The target compound’s piperazine group enables conformational adaptability, a trait shared with CNS-active drugs like aripiprazole .
  • Fluorine Effects: The 4-fluorophenyl group may enhance metabolic stability compared to non-fluorinated analogs, as seen in fluorinated pharmaceuticals (e.g., fluoxetine) .
  • Ester vs. Carboxylic Acid : The ethyl ester in the target compound likely improves cell membrane permeability relative to the carboxylic acid in ’s analog, though hydrolysis in vivo may limit bioavailability.

Q & A

Basic: How can the synthetic route for this compound be optimized to improve yield and purity?

Methodological Answer:
Optimization involves stepwise adjustments to reaction parameters. For example:

  • Amide coupling : Use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to reduce racemization .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane may reduce side reactions .
  • Temperature control : Maintain 0–5°C during acid-sensitive steps (e.g., piperazine substitution) to prevent decomposition .
  • Purification : Employ flash chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate high-purity product .

Basic: What analytical techniques are most reliable for structural confirmation of this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., piperazine protons at δ 2.5–3.5 ppm, carbonyl carbons at δ 165–175 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 477.53 for C₂₆H₂₈FN₅O₃) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal packing and stereochemistry (e.g., triclinic P1 space group with unit cell parameters a = 8.9168 Å, b = 10.7106 Å) .

Advanced: How can conflicting bioactivity data (e.g., antimicrobial vs. kinase inhibition) be systematically resolved?

Methodological Answer:

  • Dose-response assays : Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 µM) to distinguish target-specific effects from off-target interactions .
  • Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) or antimicrobial susceptibility testing (CLSI guidelines) to validate specificity .
  • Structural analogs : Synthesize derivatives (e.g., replacing the 4-fluorophenyl group with methoxy or nitro substituents) to correlate structural motifs with activity .

Advanced: What computational strategies are effective for predicting this compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with acetylcholinesterase (PDB ID: 4EY7) or dopamine receptors .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Train models with datasets of piperazine derivatives to predict logP, polar surface area, and BBB permeability .

Basic: How can reaction conditions influence the stability of the 4-oxo-4H-pyran moiety during synthesis?

Methodological Answer:

  • pH control : Avoid strongly basic conditions (pH > 10) to prevent ring-opening of the pyranone .
  • Protecting groups : Temporarily protect the carbonyl group with tert-butyldimethylsilyl (TBS) ethers during piperazine coupling .
  • Low-temperature workup : Conduct reactions at –20°C to stabilize electron-deficient pyran intermediates .

Advanced: How can researchers address discrepancies in solubility data reported across studies?

Methodological Answer:

  • Standardized protocols : Follow OECD 105 guidelines for shake-flask solubility measurements in PBS (pH 7.4) and DMSO .
  • HPLC quantification : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to measure solubility limits .
  • Co-solvent systems : Test mixtures like PEG-400/water to mimic physiological conditions and improve reproducibility .

Basic: What strategies mitigate toxicity risks during in vitro bioactivity testing?

Methodological Answer:

  • Cytotoxicity screening : Pre-test compounds on HEK-293 or HepG2 cells using MTT assays (IC₅₀ > 50 µM indicates low toxicity) .
  • Metabolic stability assays : Use liver microsomes (human or rat) to identify reactive metabolites via LC-MS/MS .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to reduce off-target binding .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance target selectivity?

Methodological Answer:

  • Fragment-based design : Synthesize truncated analogs (e.g., removing the acetamido group) to identify essential pharmacophores .
  • 3D-QSAR : Apply CoMFA or CoMSIA to align molecules and map electrostatic/hydrophobic fields .
  • Biological assays : Compare inhibition profiles across related enzymes (e.g., kinases vs. phosphatases) to refine selectivity .

Basic: What are best practices for characterizing the compound’s stability under storage conditions?

Methodological Answer:

  • Forced degradation : Expose samples to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks, then analyze via HPLC .
  • Lyophilization : Store lyophilized powder at –80°C under argon to prevent hydrolysis of the ester group .
  • Stability-indicating methods : Use HILIC chromatography to separate degradation products (e.g., hydrolyzed carboxylic acid) .

Advanced: How can researchers validate the compound’s mechanism of action in neurological pathways?

Methodological Answer:

  • Knockdown/knockout models : Use CRISPR-Cas9 to silence acetylcholinesterase in SH-SY5Y cells and measure rescue by the compound .
  • Calcium imaging : Monitor intracellular Ca²⁺ flux in primary neurons to assess modulation of neurotransmitter release .
  • In vivo electrophysiology : Record field potentials in rodent hippocampi to evaluate synaptic plasticity changes .

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